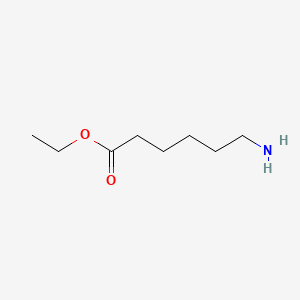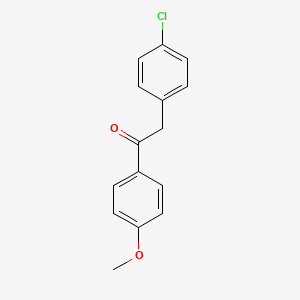
2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone
概要
説明
The description of a compound usually includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and chemical stability.科学的研究の応用
Synthesis and Derivative Formation
Condensation Reactions and Heterocyclization : 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone can be used in condensation reactions with N,N-dimethylformamide dimethyl acetal to create various heterocyclic compounds, including isoflavones, isoxazoles, pyrazoles, and aminopyrimidines (Moskvina, Shilin, & Khilya, 2015).
Enantioselective Synthesis : It serves as a precursor in the enantioselective synthesis of specific ethanes, demonstrating potential in producing optically pure enantiomers with applications in medicinal chemistry (Zhang et al., 2014).
Formation of Dihydroindoloquinazoline Derivatives : The compound can be used to synthesize dihydroindolo[1,2-c]quinazoline derivatives, contributing to the development of novel organic compounds (Harano et al., 2007).
Analytical and Environmental Studies
Study of Environmental Contaminants : This compound has been studied to understand its transformation and metabolites, such as in the research on environmental contaminants like methoxychlor (Bulger, Feil, & Kupfer, 1985).
Reductive Dechlorination Research : Investigations into the reductive dechlorination of compounds like methoxychlor by human intestinal bacteria have utilized derivatives of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone (Yim et al., 2008).
Pyrolysis Product Identification : Its derivatives have been examined to identify pyrolysis products of new psychoactive substances, contributing to the understanding of drug degradation and toxicology (Texter et al., 2018).
Chemical Properties and Synthesis
Selective α-Monobromination : The compound is involved in the selective α-monobromination of ketones, demonstrating its utility in synthetic organic chemistry (Ying, 2011).
Hydrogen-Bonded Chain Formation : It is used in the study of molecular structures, such as forming hydrogen-bonded chains in crystallography (Zhang, Qin, Wang, & Qu, 2007).
Synthesis of Hydrazone Derivatives : This chemical serves as a precursor in the synthesis of new hydrazone compounds, which are important in various chemical syntheses and pharmaceutical applications (Xiao-xue, 2011).
Formation of Antioxidant Derivatives : The compound has been modified to create derivatives with enhanced antioxidant activities, showcasing its potential in pharmacology and biochemistry (Thanuja et al., 2022).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
将来の方向性
This could involve potential applications of the compound, areas for further research, and unsolved problems.
Please note that not all compounds will have information available in all these areas, especially if they are not widely studied. For a specific compound, it’s best to look up these topics in a chemical database or scientific literature. If you have a different compound or a more specific question about this compound, feel free to ask!
特性
IUPAC Name |
2-(4-chlorophenyl)-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-18-14-8-4-12(5-9-14)15(17)10-11-2-6-13(16)7-3-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYCXDGNSNVUTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332454 | |
| Record name | 2-(4-chlorophenyl)-1-(4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone | |
CAS RN |
52578-11-7 | |
| Record name | 2-(4-chlorophenyl)-1-(4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

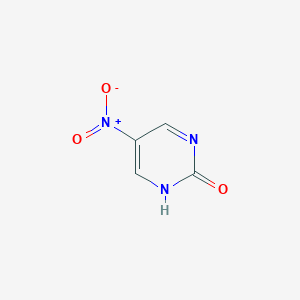

![1-methyl-3,5-bis{[4-(methylsulfanyl)phenyl]methylene}tetrahydro-4(1H)-pyridinone](/img/structure/B1348305.png)
![2-[(4-Chlorophenyl)sulfanyl]aniline](/img/structure/B1348306.png)
![2-[(3,4-Dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid](/img/structure/B1348309.png)
![5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-](/img/structure/B1348310.png)
![{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1348311.png)
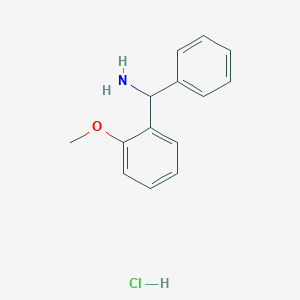

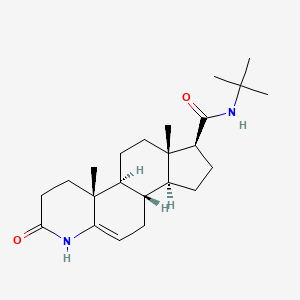
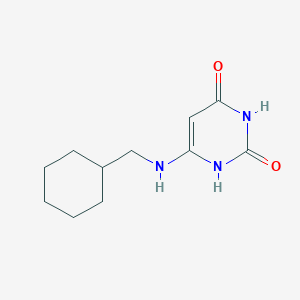
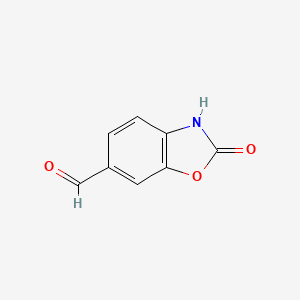
![N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide](/img/structure/B1348326.png)
